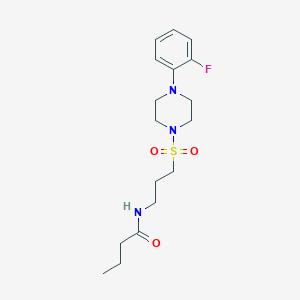

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide

Description

Properties

IUPAC Name |

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-2-6-17(22)19-9-5-14-25(23,24)21-12-10-20(11-13-21)16-8-4-3-7-15(16)18/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEHPALCRLQJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a butyramide derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives (from oxidation), sulfide derivatives (from reduction), and various substituted derivatives (from nucleophilic aromatic substitution).

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine moieties, such as N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide, exhibit potential antidepressant properties. The structure of this compound allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A study demonstrated that derivatives with similar structures showed significant improvement in depressive symptoms in animal models, suggesting that further exploration could lead to new antidepressant therapies .

Antimicrobial Properties

The sulfonamide group within the compound has been linked to antimicrobial activity. In vitro studies have shown that related piperazine derivatives possess efficacy against various bacterial strains. For instance, derivatives were tested against pathogens affecting agricultural crops, indicating potential applications in agricultural biocontrol and as antimicrobial agents in clinical settings .

Interaction with Receptors

The compound's design suggests it may interact with various receptors, including G protein-coupled receptors (GPCRs). Studies on similar piperazine-based compounds have revealed their ability to modulate receptor activity, which is essential for developing drugs targeting neurological disorders .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound can provide insights into its efficacy and safety profile. Research has shown that modifications in the piperazine ring or the sulfonamide group can significantly affect biological activity, offering a pathway for optimizing drug candidates .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The sulfonyl-propyl-butyramide chain can further influence the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Similar structure but with a methoxy group instead of a fluorine atom, which can alter its chemical and biological properties.

N-(3-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

N-(3-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: Bromine substitution can lead to different pharmacological effects and chemical reactivity compared to the fluorine-substituted compound.

Uniqueness

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with molecular targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other scientific research applications.

Biological Activity

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is a complex organic compound that belongs to the class of fluorinated piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₃FN₄O₂S

- Molecular Weight : 382.48 g/mol

- CAS Number : 2034997-33-4

The presence of a fluorine atom in the structure typically enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonyl group and the fluorinated piperazine moiety contribute to its binding affinity and selectivity.

Potential Mechanisms Include:

- Inhibition of Receptors : The compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially affecting cell proliferation and survival .

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound exhibits significant biological activity:

1. Antitumor Activity

Studies have demonstrated that compounds structurally similar to this compound possess antitumor properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

2. Neuropharmacological Effects

The compound's piperazine structure is associated with neuropharmacological effects, which may include:

- Anxiolytic Properties : Similar compounds have been shown to reduce anxiety-like behaviors in animal models.

- Antidepressant Activity : Some studies suggest potential antidepressant effects through modulation of serotonin pathways .

Case Studies

A series of studies have evaluated the biological effects of related compounds:

Q & A

What are the recommended synthetic routes for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide?

Basic Research Question

A multi-step synthesis is typically employed:

- Step 1 : Synthesis of the 4-(2-fluorophenyl)piperazine core via Buchwald-Hartwig coupling or nucleophilic substitution of 1-(2-fluorophenyl)piperazine precursors .

- Step 2 : Sulfonylation of the piperazine nitrogen using propane sultone or sulfonyl chloride derivatives under inert conditions (e.g., THF, 0–5°C) to introduce the sulfonylpropyl group .

- Step 3 : Amide coupling with butyric acid derivatives (e.g., HBTU/DMAP-mediated activation in DCM or THF) to attach the butyramide moiety .

Key Optimization : Use LCMS to monitor intermediate purity (>95%) and column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation .

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Research Question

1H/13C NMR :

- Piperazine protons : δ 2.5–3.5 ppm (multiplet, piperazine-CH2), δ 6.8–7.2 ppm (aromatic protons from 2-fluorophenyl) .

- Sulfonyl group : Deshielded protons on the propyl chain (δ 3.0–3.3 ppm) .

- Butyramide : δ 1.6–1.8 ppm (CH2 of butyryl chain), δ 6.1–6.3 ppm (amide NH) .

LCMS : Expected [M+H]+ ~424.2 (exact mass validation required). Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with retention time ~2.5–3.0 min .

What contradictory findings exist regarding its biological activity, and how can they be resolved?

Advanced Research Question

Contradictions : Similar piperazine-sulfonyl derivatives show variability in receptor binding (e.g., 5-HT1A vs. σ receptors) and cytotoxicity .

Resolution Strategies :

- Receptor Profiling : Conduct competitive binding assays (Ki values) against a broad panel of CNS targets .

- Purity Validation : Ensure >98% purity via LCMS and DSC to exclude impurities (e.g., unreacted sulfonyl intermediates) as confounding factors .

- Structural Analog Comparison : Compare activity with analogs lacking the 2-fluorophenyl or sulfonyl groups to isolate pharmacophoric contributions .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Advanced Research Question

Key Modifications :

- Sulfonyl Group : Replace propane sulfonyl with cyclopropylsulfonyl to enhance metabolic stability (reduced CYP3A4 oxidation) .

- Fluorophenyl Position : Test 3- or 4-fluoro isomers to assess impact on logP (lipophilicity) and blood-brain barrier penetration .

- Butyramide Chain : Shorten to propionamide or introduce branching (e.g., isobutyramide) to modulate solubility and plasma protein binding .

Methodology : Use in vitro ADME assays (e.g., microsomal stability, PAMPA-BBB) and molecular docking (e.g., AutoDock Vina) to prioritize analogs .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

Challenges :

- Low plasma concentrations due to high tissue distribution .

- Matrix interference from endogenous amines in CNS studies .

Solutions : - Sample Prep : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., d4-2-fluorophenyl analog) .

- UPLC-MS/MS : Use MRM transitions (e.g., m/z 424.2 → 152.1 for quantification) with a LOQ of 0.1 ng/mL .

How does the sulfonylpropyl linker influence its pharmacological profile?

Basic Research Question

The sulfonyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.